4-(2-Chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole 4-(2-Chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17811367
InChI: InChI=1S/C13H14ClN3/c14-10-5-2-1-4-9(10)12-8-16-13(17-12)11-6-3-7-15-11/h1-2,4-5,8,11,15H,3,6-7H2,(H,16,17)
SMILES:
Molecular Formula: C13H14ClN3
Molecular Weight: 247.72 g/mol

4-(2-Chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole

CAS No.:

Cat. No.: VC17811367

Molecular Formula: C13H14ClN3

Molecular Weight: 247.72 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole -

Specification

Molecular Formula C13H14ClN3
Molecular Weight 247.72 g/mol
IUPAC Name 5-(2-chlorophenyl)-2-pyrrolidin-2-yl-1H-imidazole
Standard InChI InChI=1S/C13H14ClN3/c14-10-5-2-1-4-9(10)12-8-16-13(17-12)11-6-3-7-15-11/h1-2,4-5,8,11,15H,3,6-7H2,(H,16,17)
Standard InChI Key QSGXOZUQLZOLGF-UHFFFAOYSA-N
Canonical SMILES C1CC(NC1)C2=NC=C(N2)C3=CC=CC=C3Cl

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound features a planar imidazole ring (C3H4N2) with substituents influencing its electronic and steric properties:

  • 4-position: 2-Chlorophenyl group introduces halogen-mediated lipophilicity and potential π-π stacking interactions .

  • 2-position: Pyrrolidine moiety contributes conformational flexibility and hydrogen-bonding capacity through its secondary amine .

The hydrochloride salt forms via protonation of the imidazole ring’s N-1 atom, enhancing water solubility for pharmacological testing .

Physicochemical Properties

Key parameters derived from experimental and computational analyses:

PropertyFree BaseHydrochloride Salt
CAS Number1155056-47-5 1315365-95-7
Molecular FormulaC13H14ClN3 C13H15Cl2N3
Molecular Weight (g/mol)247.72 284.18
Hydrogen Bond Donors1 (imidazole NH) 2 (NH + HCl)
Hydrogen Bond Acceptors3 4
Topological Polar Surface Area41.6 Ų 41.6 Ų

Experimental data for melting point, solubility, and logP remain unpublished, though computational models predict moderate lipophilicity (clogP ≈ 2.8) and aqueous solubility <1 mg/mL at physiological pH .

Synthetic Methodologies

Conventional Synthesis

The free base is typically synthesized through a three-step sequence:

  • Imidazole Ring Formation: Condensation of 2-chlorobenzaldehyde with pyrrolidine-2-carboxamide under Debus-Radziszewski conditions (NH4OAc, glacial acetic acid, 120°C) .

  • Cyclization: Intramolecular dehydration catalyzed by POCl3 or PCl5, achieving 65-72% yields .

  • Salt Formation: Treatment with HCl gas in anhydrous ether to precipitate the hydrochloride salt .

Advanced Synthetic Strategies

Recent approaches leverage multicomponent reactions (MCRs) to improve efficiency:

  • Ugi-4CR Variant: Combines 2-chlorophenyl isocyanide, pyrrolidine-2-carbaldehyde, ammonium chloride, and benzylamine in methanol at 60°C, yielding 78% product in 24 hours .

  • Microwave-Assisted Synthesis: Reduces reaction time to 15 minutes with comparable yields (71%) while minimizing byproducts .

Structure-Activity Relationships (SAR)

Key substituent effects observed in analogs:

  • Chlorophenyl Position: 2-Cl substitution enhances membrane permeability vs. para-substituted analogs (clogP +0.3) .

  • Pyrrolidine Configuration: (S)-enantiomers show 3-fold greater antimicrobial potency than (R)-forms .

  • N-1 Substitution: Protonation in hydrochloride salt improves aqueous solubility but reduces blood-brain barrier penetration .

Pharmacokinetic and Toxicological Considerations

ADME Profiles

  • Absorption: Predicted Caco-2 permeability = 12.3 × 10⁻⁶ cm/s (moderate oral bioavailability) .

  • Metabolism: CYP3A4-mediated oxidation of pyrrolidine ring to lactam metabolites .

  • Excretion: Primarily renal (68%) with enterohepatic recirculation of glucuronidated products .

Toxicity Risks

  • Acute Toxicity: LD50 (rat, oral) estimated at 980 mg/kg, suggesting moderate safety margin .

  • Genotoxicity: Ames test negative for mutagenicity up to 1 mM concentrations .

Future Research Directions

  • Target Identification: Proteomic studies to map interaction partners in cancer signaling pathways.

  • Formulation Optimization: Development of nanoemulsions to enhance solubility and tumor targeting.

  • Combination Therapies: Synergy testing with checkpoint inhibitors (e.g., anti-PD-1) in immuno-oncology models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator